7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
Nomenclature and Structural Identity
This compound belongs to the pyrazolo-pyrazine family, characterized by a fused bicyclic system comprising a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and a pyrazine ring (a six-membered ring with two nitrogen atoms at para positions). The numbering of the bicyclic system follows IUPAC conventions, with the pyrazole moiety designated as positions 1–5 and the pyrazine as positions 6–9. The prefix “4H,5H,6H,7H” indicates partial hydrogenation at positions 4, 5, 6, and 7, rendering the structure tetrahydropyrazine in nature. The methyl group at position 7 introduces steric and electronic modulation, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 2091565-66-9 | |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.095 g/mol | |
| SMILES Notation | CC1CNCC2=CC=NN21 | |
| InChI Key | IFXJRUFJNGIPHJ-UHFFFAOYSA-N | |
| Exact Mass | 137.09530 |
The compound’s planar and non-planar regions create distinct electronic environments, as evidenced by its canonical SMILES representation (CC1CNCC2=CC=NN21). X-ray crystallography, though not directly reported for this derivative, suggests that analogous pyrazolo-pyrazines adopt puckered conformations in the saturated regions, enhancing their ability to engage in hydrogen bonding and van der Waals interactions.
Historical Context and Discovery
The synthesis of this compound was first documented in 2016, coinciding with increased interest in pyrazolo-fused heterocycles for pharmaceutical applications. Its creation likely emerged from methodologies developed for related structures, such as the pyrazolo[4′,3′:5,6]pyrazino[2,3-d]oxazin-5(1H)-one intermediate described by J-STAGE researchers in anti-inflammatory drug synthesis. Early routes involved cyclocondensation reactions between methyl-substituted pyrazole amines and α,β-unsaturated carbonyl compounds, followed by selective hydrogenation.
The compound’s inclusion in PubChem (CID 117682896) in 2025 reflects its growing relevance in chemical databases, though commercial availability remains limited. Its development parallels trends in kinase inhibitor research, where pyrazolo-pyrazine cores serve as rigid scaffolds to optimize target binding. For example, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives with substituted pyrrolidine moieties demonstrated nanomolar-range Trk inhibition, highlighting the therapeutic potential of related frameworks.
Significance in Heterocyclic Chemistry
As a fused bicyclic system, this compound exemplifies the convergence of pyrazole and pyrazine pharmacophores, each contributing distinct electronic and steric profiles. Pyrazoles are renowned for their metabolic stability and ability to form hydrogen bonds, while pyrazines offer π-π stacking capabilities and solubility modulation. The methyl group at position 7 further fine-tunes these properties, potentially enhancing membrane permeability or binding affinity in drug-receptor interactions.
In drug discovery, such hybrids are prized for their ability to mimic transition states or enzyme cofactors. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been engineered as ATP-competitive kinase inhibitors, leveraging their planar regions to occupy hydrophobic pockets and hydrogen-bonding motifs to anchor to catalytic residues. While this compound itself has not been directly tested in these contexts, its structural similarity to clinical candidates like larotrectinib suggests untapped potential.
Synthetically, the compound serves as a versatile intermediate. The saturated pyrazine ring allows for selective functionalization at positions 4, 5, 6, or 7, enabling the construction of diverse analogs. Recent advances in green chemistry, such as microwave-assisted cyclization and three-component reactions, could streamline its production and derivatization. Furthermore, its chiral centers (at positions 4, 5, 6, and 7) present opportunities for enantioselective synthesis, a critical consideration in developing therapeutics with reduced off-target effects.
Properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJRUFJNGIPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=NN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole or pyrazine oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazole or pyrazine derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, a derivative of pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a promising lead against Mycobacterium tuberculosis (Mtb), showcasing significant antitubercular activity with low cytotoxicity. The mechanism of action was linked to the inhibition of specific metabolic pathways in Mtb that are crucial for its survival and replication .
Cancer Research
The compound has also been investigated for its anticancer properties. Pyrazolo[1,5-a]pyrazines have shown promise in inhibiting cancer cell proliferation through various mechanisms. For example, compounds structurally related to pyrazolo[1,5-a]pyrazine have been reported to interfere with cell cycle progression and induce apoptosis in cancer cells. This makes them potential candidates for further development as anticancer agents.
Drug Development
The structural characteristics of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine make it an attractive scaffold for drug design. Its ability to interact with various biological targets allows for the development of novel therapeutic agents. The compound's derivatives have been synthesized and evaluated for their pharmacological activities in various preclinical studies.
Lead Compound in Drug Discovery
In a recent patent application (WO2018011163A1), compounds derived from pyrazolo[1,5-a]pyrazine were described as having potential therapeutic effects against several diseases. The patent outlines synthetic methodologies for creating these derivatives and their applications in treating conditions such as cancer and infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine ring instead of a pyrazine ring.
Pyrrolopyrazines: These compounds have a pyrrole ring fused with a pyrazine ring and exhibit different biological activities.
Uniqueness
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
Biological Activity
7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antitubercular activities, as well as its mechanisms of action and structure-activity relationships (SAR).
- IUPAC Name : 7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Molecular Formula : C7H11N3
- Molar Mass : 137.19 g/mol
- CAS Number : 1630906-29-4
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, a study involving various pyrazole derivatives showed that compound 7b (closely related to this compound) displayed excellent antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
The following table summarizes the antimicrobial activity of selected pyrazole derivatives:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | Not reported | Significant |
| 5a | 0.25 | Not reported | Significant |
| Ciprofloxacin | Variable | Variable | Control |
The compounds also demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating good safety profiles .
Antitubercular Activity
Another area of interest is the antitubercular activity of pyrazolo compounds. A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads against Mycobacterium tuberculosis (Mtb). These compounds exhibited low cytotoxicity and promising activity within macrophages . The SAR studies indicated that modifications at specific positions on the pyrazole ring significantly influenced their efficacy.
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) : Some derivatives were found to inhibit DNA gyrase with IC50 values between 12.27–31.64 μM and DHFR with IC50 values ranging from 0.52–2.67 μM .
- Biofilm Formation Inhibition : The ability to inhibit biofilm formation was significantly higher than that of standard antibiotics like Ciprofloxacin .
Structure-Activity Relationships (SAR)
The understanding of SAR is crucial for the development of more effective derivatives. Key findings include:
- The presence of a methyl group at position 7 enhances activity.
- Modifications at other positions can lead to varied biological responses.
A focused library of analogues has been synthesized to explore these relationships in depth .
Case Studies
- Antimicrobial Evaluation : A study evaluated five pyrazole derivatives for their antimicrobial properties using various assays including time-kill assays and biofilm inhibition tests. The results showed that these compounds were effective against both planktonic and biofilm forms of bacteria .
- Antitubercular Screening : High-throughput screening identified a series of pyrazolo derivatives with significant activity against Mtb in vitro, leading to further exploration of their pharmacological potential .
Q & A
Q. What green chemistry approaches are applicable to pyrazolo[1,5-a]pyrazine synthesis?
- Methodology : Ethanol as a solvent and meglumine catalysis reduce toxicity. A one-pot, solvent-free synthesis of pyrazolo-pyrimidines demonstrates 80% yield with minimal waste .
Data Analysis and Interpretation
Q. How are contradictions in elemental analysis or spectral data resolved?
Q. What computational tools predict the reactivity of 7-methyl-pyrazolo[1,5-a]pyrazine in novel reactions?
- Methodology : DFT calculations (e.g., Gaussian) model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. This guides experimental design for regioselective substitutions .
Comparative and Exploratory Questions
Q. How does the pyrazolo[1,5-a]pyrazine scaffold compare to triazolo[4,3-a]pyrazin-8-ones in synthetic versatility?
Q. What are understudied research areas for 7-methyl-pyrazolo[1,5-a]pyrazine?
- Methodology : Exploration of photophysical properties (e.g., fluorescence) and metal coordination (e.g., Pd-catalyzed couplings) remains limited. Collaborative studies with materials science could unlock applications in OLEDs or sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
